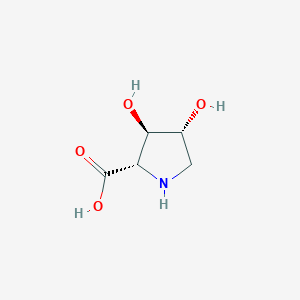

(3R,4R)-3,4-DIHYDROXY-L-PROLINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant biological and chemical importance

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric synthesis starting from a chiral precursor, followed by a series of chemical transformations to introduce the hydroxyl and carboxyl groups in the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantioselectivity. The process may include steps such as protection and deprotection of functional groups, selective oxidation, and purification through crystallization or chromatography.

Types of Reactions:

Oxidation: The hydroxyl groups in (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or tosyl chloride.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halides or sulfonates.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Enzyme Substrates and Mechanisms

DHP serves as a substrate for proline hydroxylases (PH), which are enzymes that catalyze the hydroxylation of proline residues in proteins. Recent studies have demonstrated that DHP can be utilized to investigate the regioselectivity of these enzymes. For instance, LC/MS analyses revealed that DHP is hydroxylated to produce various products, indicating its role in enzyme-substrate interactions and mechanisms of action .

1.2 Role in Collagen Synthesis

DHP has been implicated in collagen synthesis and stability. Proline derivatives, including DHP, can influence collagen folding and stability due to their structural properties. Specifically, DHP has been shown to prevent excessive collagen deposition, which is critical in conditions such as fibrosis and tumor growth . This property makes it a potential therapeutic agent in treating fibrotic diseases.

Pharmacological Applications

2.1 Neuroprotective Effects

Research indicates that (3R,4R)-3,4-Dihydroxy-L-proline has neuroprotective properties. Studies have shown that it can decrease the release of N-methyl-D-aspartic acid (NMDA) in the cerebral cortex, suggesting a potential role in modulating excitatory neurotransmission . This property could be beneficial in developing treatments for neurodegenerative diseases where excitotoxicity is a concern.

2.2 Antioxidant Activity

DHP exhibits antioxidant properties, which can be harnessed in various therapeutic contexts. Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress, making it a candidate for formulating antioxidants in pharmaceutical applications .

Synthetic Applications

3.1 Asymmetric Synthesis

DHP is utilized as a chiral building block in asymmetric synthesis. Its stereochemistry allows for the creation of diverse compounds with specific configurations that are crucial in drug development. For example, DHP derivatives have been employed as intermediates in synthesizing biologically active molecules .

3.2 Catalysis

In organic chemistry, DHP has been explored as an organocatalyst for various reactions, including aldol and Mannich reactions. Its catalytic properties facilitate the formation of complex molecules from simpler substrates, enhancing synthetic efficiency .

Data Summary and Case Studies

Mécanisme D'action

The mechanism of action of (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may participate in biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes.

Comparaison Avec Des Composés Similaires

- (2S,3R,4R)-3,4-dihydroxybutanoic acid

- (2S,3R,4R)-3,4-dihydroxyhexanoic acid

Comparison: Compared to other similar compounds, (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is unique due to its pyrrolidine ring structure, which imparts distinct chemical and biological properties. Its specific stereochemistry enhances its utility in chiral synthesis and its potential as a therapeutic agent.

Propriétés

Numéro CAS |

103366-25-2 |

|---|---|

Formule moléculaire |

C5H9NO4 |

Poids moléculaire |

147.13 g/mol |

Nom IUPAC |

(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m1/s1 |

Clé InChI |

HWNGLKPRXKKTPK-UZBSEBFBSA-N |

SMILES |

C1C(C(C(N1)C(=O)O)O)O |

SMILES isomérique |

C1[C@H]([C@@H]([C@H](N1)C(=O)O)O)O |

SMILES canonique |

C1C(C(C(N1)C(=O)O)O)O |

Synonymes |

D-Proline, 3,4-dihydroxy-, (3S,4S)-rel- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.